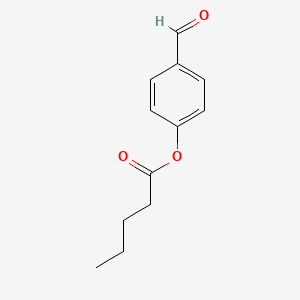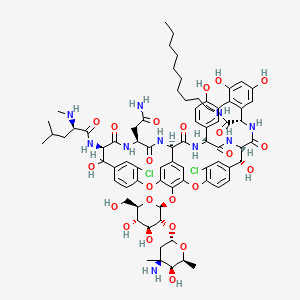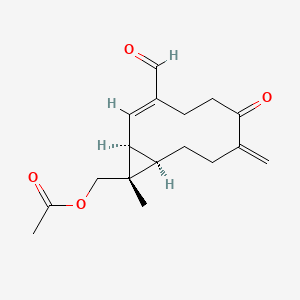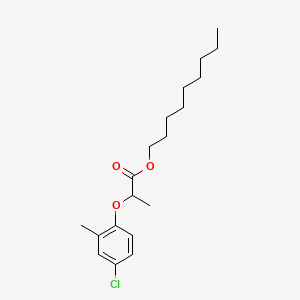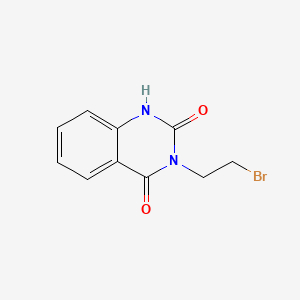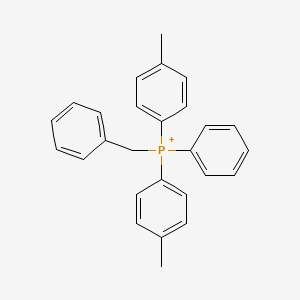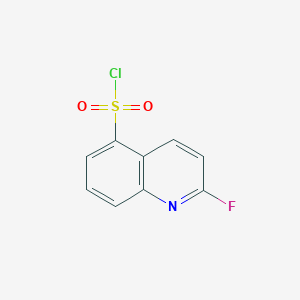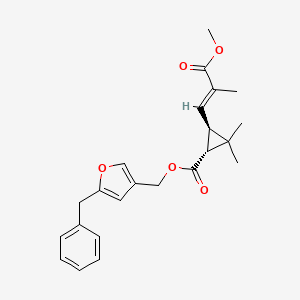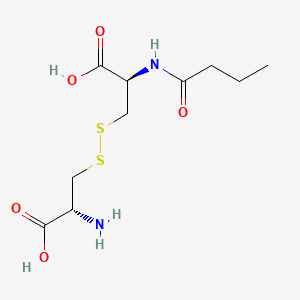
N-(1-Oxobutyl)-L-cystine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Oxobutyl)-L-cystine: is a derivative of the amino acid cystine, where the amino group is acylated with a butyryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Acylation of L-cystine: The preparation of N-(1-Oxobutyl)-L-cystine typically involves the acylation of L-cystine with butyric anhydride or butyric acid chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Reaction Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete acylation. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(1-Oxobutyl)-L-cystine can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to its corresponding thiol form using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the butyryl group can be replaced by other acyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents.
Reduction: Sodium borohydride or dithiothreitol are typical reducing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various acylated cystine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(1-Oxobutyl)-L-cystine is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the preparation of peptides and proteins with specific modifications.
Biology: In biological research, this compound is used to study the role of cystine modifications in protein function and stability. It is also used in the development of cystine-based biomaterials.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.
Wirkmechanismus
The mechanism of action of N-(1-Oxobutyl)-L-cystine involves its interaction with biological molecules, particularly proteins. The butyryl group can modify the cystine residues in proteins, affecting their structure and function. This modification can influence protein folding, stability, and interactions with other molecules.
Molecular Targets and Pathways: this compound targets cystine residues in proteins, leading to the formation of modified cystine residues. This can affect various cellular pathways, including those involved in redox regulation and protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
N-(1-Oxobutyl)-L-methionine: Similar in structure but with a methionine backbone instead of cystine.
N-(1-Oxobutyl)glycine: Similar acylation but with glycine as the base amino acid.
Uniqueness: N-(1-Oxobutyl)-L-cystine is unique due to the presence of two cystine residues, which allows for the formation of disulfide bonds. This property makes it particularly useful in studying protein folding and stability.
Conclusion
This compound is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable tool in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
94108-05-1 |
|---|---|
Molekularformel |
C10H18N2O5S2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[[(2R)-2-(butanoylamino)-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C10H18N2O5S2/c1-2-3-8(13)12-7(10(16)17)5-19-18-4-6(11)9(14)15/h6-7H,2-5,11H2,1H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1 |
InChI-Schlüssel |
DZLKMQVMKBHIIE-BQBZGAKWSA-N |
Isomerische SMILES |
CCCC(=O)N[C@@H](CSSC[C@@H](C(=O)O)N)C(=O)O |
Kanonische SMILES |
CCCC(=O)NC(CSSCC(C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



